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molecular formula C9H7NO B8612018 3-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

3-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No. B8612018
M. Wt: 145.16 g/mol
InChI Key: RERGCZPHSRRDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076325B2

Procedure details

68.7 g (431.6 mmol) of 3-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile dissolved in 1500 mL of dichloromethane are brought to 0° C. There are then added, dropwise, over 1 hour 15 minutes, 863 mL of a 1M solution of boron tribromide in dichloromethane (863 mmol/2 eq.). The mixture is then allowed to come back up to ambient temperature overnight. The mixture is brought back to about 0° C. and is poured onto 1 kg of ice. Stirring is carried out for 30 minutes at ambient temperature, the phases are separated and the aqueous phase is extracted again twice with 500 mL of dichloromethane. The combined organic phases are washed with 600 mL of water and then dried over magnesium sulphate. After filtration and concentration, the desired product is obtained.
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
863 mmol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11]#[N:12])[CH2:6]2.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:4]=[C:5]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11]#[N:12])[CH2:6]2

Inputs

Step One
Name
Quantity
68.7 g
Type
reactant
Smiles
COC=1C=C2CC(C2=CC1)C#N
Name
Quantity
1500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
863 mmol
Type
solvent
Smiles
ClCCl
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are brought to 0° C
ADDITION
Type
ADDITION
Details
There are then added
CUSTOM
Type
CUSTOM
Details
is brought back to about 0° C.
WAIT
Type
WAIT
Details
is carried out for 30 minutes at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted again twice with 500 mL of dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with 600 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C2CC(C2=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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